N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide
Description
N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a synthetic organic compound that features a piperidine ring substituted with a difluorophenyl group and a cyclopropanecarboxamide moiety
Properties
Molecular Formula |
C16H20F2N2O |
|---|---|
Molecular Weight |
294.34 g/mol |
IUPAC Name |
N-[1-[(2,5-difluorophenyl)methyl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H20F2N2O/c17-13-5-6-15(18)12(8-13)9-20-7-1-2-14(10-20)19-16(21)11-3-4-11/h5-6,8,11,14H,1-4,7,9-10H2,(H,19,21) |
InChI Key |
FSZPAHONYVKKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)F)F)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from piperidine-4-carboxylic acid and 1,3-difluorobenzene.
Introduction of the Cyclopropanecarboxamide Group: The cyclopropanecarboxamide moiety is introduced via a coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring and the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,5-Difluorophenyl)ethyl]-N-methyl-3-(4-methyl-1-piperazinyl)-1-propanamine
- (2S)-4-(2,5-Difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide
Uniqueness
N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its specific structural features, such as the combination of a piperidine ring with a difluorophenyl group and a cyclopropanecarboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
